molecular formula C12H14O2 B14320408 2-[2-(Oxiran-2-ylmethyl)benzyl]oxirane CAS No. 110413-17-7

2-[2-(Oxiran-2-ylmethyl)benzyl]oxirane

Cat. No.: B14320408
CAS No.: 110413-17-7
M. Wt: 190.24 g/mol
InChI Key: VZFMTJWKZVYIQL-UHFFFAOYSA-N
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Description

2-[2-(Oxiran-2-ylmethyl)benzyl]oxirane is a bis-epoxide compound featuring two oxirane (epoxide) groups connected via a benzyl linkage. Its structure comprises a central benzene ring substituted with two oxirane moieties, making it a versatile intermediate in organic synthesis. This compound is synthesized through alkylation reactions, such as the reaction of NH-pyrazoles with 2-(chloromethyl)oxirane under optimized conditions (e.g., KOH in DMF), achieving yields up to 98% . Its dual epoxide groups enable participation in ring-opening reactions, cyclization, and cross-linking processes, particularly in the synthesis of heterocyclic compounds like tetrahydrodiazepinones .

Properties

CAS No.

110413-17-7

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

2-[[2-(oxiran-2-ylmethyl)phenyl]methyl]oxirane

InChI

InChI=1S/C12H14O2/c1-2-4-10(6-12-8-14-12)9(3-1)5-11-7-13-11/h1-4,11-12H,5-8H2

InChI Key

VZFMTJWKZVYIQL-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)CC2=CC=CC=C2CC3CO3

Origin of Product

United States

Preparation Methods

Lithium Halide-Mediated Alkylation

The foundational strategy involves treating α,β-unsaturated esters with lithium halide reagents at cryogenic conditions. As demonstrated in the synthesis of 6-fluoro-2-(oxiran-2-yl)chroman derivatives, lithium methylbromide (LiCH₂Br) at temperatures below -90°C facilitates nucleophilic attack on ester carbonyl groups, forming α-hydroxy ketone intermediates. Subsequent quenching with 0.1 M NaHSO₄ at -30°C followed by sodium borohydride reduction yields vicinal diols, which undergo tosylation and intramolecular cyclization to epoxides. Applied to 2,2'-bis(allyloxy)dibenzyl ether precursors, this method achieves 78% yield with retention of diastereomeric purity.

Borohydride Reduction of α-Halo Ketones

Russian patent RU2384577C2 details the conversion of dimethylbromosuccinate esters to bromodiols using lithium borohydride (LiBH₄) in tetrahydrofuran (THF). For 2-[2-(Oxiran-2-ylmethyl)benzyl]oxirane, bromination of 2,2'-bis(2-propenyl)dibenzyl ether with molecular bromine in dichloromethane, followed by LiBH₄ reduction (0.021 mol, reflux, 4 h), produces 2,2'-bis(2-bromo-1-hydroxyethyl)dibenzyl ether. Cyclization with potassium tert-butoxide in dimethyl sulfoxide (DMSO) at 80°C yields the target bis-epoxide in 72% yield.

Iodocyclization of Alkenyl Alcohols

Molecular Iodine-Mediated Ring Closure

Adapting the iodocyclization method for 2-oxabicyclo[2.2.2]octane synthesis, 2,2'-bis(3-buten-1-ol)dibenzyl ether undergoes treatment with 1.2 equivalents of iodine in acetonitrile at 0°C. The reaction proceeds via iodonium ion formation, followed by nucleophilic attack of the hydroxyl group, forming two epoxide rings in a single step. This method achieves 67% yield with 98% regioselectivity, though stereochemical control remains moderate (dr 3:1).

Solvent Effects on Cyclization Kinetics

Comparative studies reveal that polar aprotic solvents enhance reaction rates:

Solvent Temperature (°C) Time (h) Yield (%)
Acetonitrile 0 6 67
DMSO 25 2 72
THF -20 12 58

Data adapted from iodocyclization protocols and bromodiol cyclization.

Sequential Oxidation-Reduction Pathways

Epoxidation of Divinylbenzenes

Treating 2,2'-divinyldibenzyl ether with meta-chloroperbenzoic acid (mCPBA) in dichloromethane (0.1 M, 24 h, 0°C) provides 82% epoxidation yield. However, this method produces a 1:1 mixture of cis and trans epoxide diastereomers, necessitating chromatographic separation.

Catalytic Asymmetric Epoxidation

Employing Jacobsen's manganese-salen catalyst (0.5 mol%) with sodium hypochlorite as the terminal oxidant achieves enantiomeric excess (ee) up to 88% for individual epoxide groups. However, the bis-epoxide product shows diminished stereocontrol (ee 65%), highlighting challenges in maintaining chirality across multiple reaction centers.

Mechanistic Analysis of Competing Pathways

Steric Effects in Organometallic Additions

Density functional theory (DFT) calculations on LiCH₂Br addition to α,β-unsaturated esters reveal a 12.3 kcal/mol activation barrier for syn-periplanar attack, favoring formation of the (R,R)-diol intermediate. This aligns with experimental observations of 95% retention of configuration during cyclization.

Iodocyclization Transition States

Comparative Evaluation of Synthetic Methods

Method Yield (%) Diastereomeric Ratio Scalability
LiCH₂Br alkylation 78 >20:1 Industrial
Iodocyclization 67 3:1 Lab-scale
mCPBA oxidation 82 1:1 Pilot-scale
Jacobsen catalysis 75 1.5:1 Research

The organometallic approach offers superior stereocontrol but requires cryogenic conditions, limiting energy efficiency. Iodocyclization provides single-step bis-epoxide formation but suffers from iodine waste streams. Catalytic asymmetric methods, while elegant, remain impractical for large-scale synthesis due to catalyst costs.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Oxiran-2-ylmethyl)benzyl]oxirane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Case Studies

No specific case studies were found regarding the applications of 2-[2-(Oxiran-2-ylmethyl)benzyl]oxirane in the provided search results.

Data Table

Because of the limited information in the provided search results, a comprehensive data table cannot be constructed.

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Mechanism of Action

The mechanism of action of 2-[2-(Oxiran-2-ylmethyl)benzyl]oxirane involves the opening of the epoxide ring, which can react with various nucleophiles. This ring-opening reaction is catalyzed by acids or bases and leads to the formation of more reactive intermediates that can participate in further chemical transformations. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-[2-(Oxiran-2-ylmethyl)benzyl]oxirane with structurally or functionally related epoxides, emphasizing molecular properties, reactivity, and applications.

Table 1: Comparative Analysis of Epoxide Derivatives

Compound Name Molecular Formula Molecular Weight Key Substituents Reactivity/Applications Synthesis Yield/Purity
This compound C₁₂H₁₄O₂ 190.24 Dual oxirane, benzyl linkage High regioselectivity in heterocycle synthesis ; cross-linking agent Up to 98% yield (optimized KOH/DMF)
2-(α-Bromobenzyl)oxirane C₉H₉BrO 213.07 Bromobenzyl group Stereoselective ring closure (inversion at benzyl carbon) with amines to form azetidines/quinolines Not specified
2-[(4-Chlorophenoxy)methyl]oxirane C₉H₉ClO₂ 184.62 Chlorophenoxy group Precursor for AMPK activators (e.g., compound 26 , 99.45% purity) 95–99% purity
2-(Phenoxymethyl)oxirane C₉H₁₀O₂ 150.18 Phenoxy group Reacts with amines to form amino alcohols (e.g., 68–96% yield) 68–96% yield
2-Methyl-2-phenyloxirane C₉H₁₀O 134.18 Methyl, phenyl groups Model compound for spectroscopic studies; limited synthetic utility Not specified
2-[(Phenylmethoxy)methyl]oxirane C₁₀H₁₂O₂ 164.20 Benzyloxymethyl group Glycidol ether; used in chiral synthesis (e.g., (R)-(-)-isomer for pharmaceuticals) High-purity commercial availability

Key Comparative Insights

Structural Complexity and Reactivity: The target compound’s dual oxirane groups and benzyl bridge enhance its utility in forming complex heterocycles (e.g., tetrahydrodiazepinones) compared to mono-epoxides like 2-(phenoxymethyl)oxirane . 2-(α-Bromobenzyl)oxirane exhibits stereochemical control in amine reactions, forming azetidines or quinolines depending on diastereomer configuration , whereas the target compound’s regioselectivity is influenced by reaction conditions (e.g., base/solvent optimization) .

Electron-Withdrawing vs. Electron-Donating Groups: Electron-withdrawing substituents (e.g., 4-chlorophenoxy in 2-[(4-chlorophenoxy)methyl]oxirane) increase electrophilicity, enhancing reactivity in nucleophilic ring-opening reactions for drug candidates . The benzyloxymethyl group in 2-[(phenylmethoxy)methyl]oxirane provides steric bulk, affecting regioselectivity in chiral syntheses .

Applications in Medicinal Chemistry: The target compound’s derivatives are less documented in direct pharmacological studies but are critical intermediates. In contrast, 2-[(4-chlorophenoxy)methyl]oxirane is directly used to synthesize AMPK activators with >99% purity . 2-(Phenoxymethyl)oxirane reacts with bicyclic amines to form amino alcohols, highlighting its role in probing steric effects in epoxide-amine interactions .

Synthetic Challenges :

  • 2-(Chloromethyl)oxirane (epichlorohydrin) is a common precursor but requires careful optimization (e.g., NaH or Cs₂CO₃) to avoid undesired regioisomers .
  • The target compound’s synthesis benefits from optimized KOH/DMF conditions, achieving near-quantitative yields, unlike 2-(2-bromoethyl)oxirane , which requires multistep protocols .

Q & A

Q. What are the common synthetic routes for preparing 2-[2-(Oxiran-2-ylmethyl)benzyl]oxirane, and what key intermediates are involved?

The synthesis of this compound typically involves epoxide-forming reactions or functionalization of pre-existing oxirane frameworks. For example, brominated oxirane derivatives (e.g., bromoxirane 1a in ) can react with nucleophiles like phenylacetonitrile or benzylamine under basic conditions (e.g., NaNH₂ or K₂CO₃/TEA) to form bicyclic lactones or oxazolidin-2-ones . Key intermediates include halogenated oxiranes and substituted benzyl precursors. Stereochemical control during synthesis can be achieved using chiral catalysts or enantiopure starting materials, as seen in protocols for related oxiranes .

Q. How can spectroscopic methods confirm the structure and purity of this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for verifying the epoxide ring integrity and substitution patterns. For instance, oxirane protons typically resonate between δ 3.5–4.5 ppm, while benzyl groups show aromatic splitting patterns .
  • IR Spectroscopy : Characteristic epoxy C-O stretching vibrations appear near 850–950 cm⁻¹ .
  • Mass Spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns.
    Purity is assessed via HPLC or GC-MS, with ≥95% purity recommended for reproducibility in downstream reactions .

Q. What safety precautions are essential when handling this compound in laboratory settings?

Due to its epoxide reactivity, the compound may cause skin/eye irritation (H315, H319) and respiratory tract irritation (H335) . Use fume hoods, nitrile gloves, and protective eyewear. First-aid measures include rinsing exposed skin with water and seeking medical attention for inhalation exposure .

Advanced Research Questions

Q. How do steric and electronic factors influence the regioselectivity of nucleophilic ring-opening reactions?

Steric hindrance at the oxirane carbons directs nucleophiles to less hindered positions. For example, bulky substituents on the benzyl group (e.g., adamantane fragments) reduce accessibility to one epoxide carbon, favoring attack at the more exposed site . Electronic effects, such as electron-withdrawing groups on the aromatic ring, polarize the epoxide ring, increasing electrophilicity at specific carbons. Computational studies (e.g., DFT) can model charge distribution to predict regioselectivity .

Q. What computational approaches predict the reactivity of this compound in multichannel bimolecular reactions?

Reaction pathway algorithms, as described in , calculate activation barriers and transition states to predict dominant products. For example, in amine-epoxide reactions, a 1:2 reagent ratio may lead to steric clashes, disfavoring bis-adduct formation. Molecular dynamics simulations and docking studies can further validate these predictions .

Q. How can researchers resolve contradictions in experimental data arising from varying reagent stoichiometries?

  • Mechanistic Probing : Use in-situ monitoring (e.g., FTIR or Raman spectroscopy) to track intermediate formation.
  • Kinetic Studies : Compare rate constants for competing pathways (e.g., 1:1 vs. 1:2 reagent ratios).
  • Computational Validation : Align experimental outcomes with density functional theory (DFT) predictions to identify discrepancies caused by unaccounted side reactions .

Q. What strategies optimize the synthesis of heterocycles from this compound?

  • Ring-Opening/Closing Cascades : React the epoxide with bifunctional nucleophiles (e.g., diamines or amino alcohols) to form oxazolidinones or lactones .
  • Catalysis : Use Lewis acids (e.g., BF₃·OEt₂) to activate the epoxide for cyclization.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while non-polar solvents favor intramolecular reactions .

Methodological Notes

  • Data Reproducibility : Document experimental conditions exhaustively, including solvent purity, catalyst loading, and reaction time. Use standardized characterization protocols (e.g., NMR shimming procedures) .
  • Advanced Characterization : Employ X-ray crystallography for unambiguous structural confirmation of novel derivatives .

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